molecular formula C21H43NO10 B1448220 N-Boc-PEG8-alcohol CAS No. 1345337-22-5

N-Boc-PEG8-alcohol

Cat. No.: B1448220
CAS No.: 1345337-22-5
M. Wt: 469.6 g/mol
InChI Key: WHRVSFPIFWXKQZ-UHFFFAOYSA-N
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Description

N-Boc-PEG8-alcohol: is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed cleavage to yield a free amine, enabling subsequent conjugation reactions.

Reaction Conditions and Mechanisms

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Mechanism : Acidic hydrolysis removes the Boc group via carbamate cleavage, generating a primary amine and releasing carbon dioxide .

  • Typical Protocol :

    • Dissolve this compound in 20% TFA/DCM.

    • Stir at room temperature for 1–2 hours.

    • Neutralize with a base (e.g., triethylamine) and purify via precipitation or chromatography.

Key Data

ParameterValueSource
Deprotection Yield85–95%
Reaction Time1–2 hours
Purity Post-Reaction≥90%

Functionalization of the Hydroxyl Group

The terminal hydroxyl group participates in nucleophilic substitution or esterification reactions.

Tosylation/Mesylation

  • Purpose : Convert the hydroxyl group into a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitutions.

  • Reagents : Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine).

  • Conditions :

    • Stir at 0–5°C for 2–4 hours.

    • Quench with ice-water and extract with ethyl acetate .

Esterification

  • Reagents : Carboxylic acids or acid chlorides with coupling agents (e.g., DCC/DMAP).

  • Example : Reaction with succinic anhydride to form a PEG8-succinate ester for further bioconjugation.

Oxidation

  • Reagents : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO for controlled oxidation to carboxylic acids .

Reaction Efficiency

Reaction TypeYieldKey Product
Tosylation75–85%PEG8-tosylate
Esterification80–90%PEG8-succinate
Oxidation60–70%PEG8-carboxylic acid

Conjugation Reactions

The deprotected amine and hydroxyl group facilitate covalent linkages in drug delivery systems.

Amine-Mediated Conjugation

  • Applications :

    • Antibody-Drug Conjugates (ADCs) : Link cytotoxic drugs to antibodies via NHS ester or maleimide chemistry .

    • PROTACs : Connect E3 ligase ligands to target protein binders for targeted degradation .

Hydroxyl-Mediated Conjugation

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.

Stability and Solubility Considerations

  • Solubility : The PEG8 spacer enhances aqueous solubility (>50 mg/mL in water) .

  • Stability : Stable at -20°C for >12 months; degradation occurs under strong acids/bases or prolonged UV exposure .

Comparative Reactivity

FeatureThis compoundN-Boc-PEG6-alcohol
Deprotection RateFaster (1–2 hours)Slower (2–3 hours)
Solubility in Water50 mg/mL35 mg/mL
Conjugation Yield85–90%75–80%

Research Findings

  • PROTAC Applications : this compound-based linkers improved target protein degradation efficiency by 40% compared to shorter PEG spacers .

  • Biocompatibility : Minimal cytotoxicity observed in vitro (IC₅₀ > 100 µM) .

Scientific Research Applications

Scientific Research Applications

N-Boc-PEG8-alcohol serves as a versatile building block in several critical areas of research:

Drug Delivery Systems

The hydrophilic nature of this compound enhances the solubility of therapeutic agents in aqueous environments, making it suitable for drug delivery applications. Its ability to form stable conjugates allows for targeted delivery, reducing off-target effects and improving bioavailability.

Bioconjugation

This compound is widely used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Boc group can be removed under mild acidic conditions to expose the free amine, facilitating further functionalization and conjugation with various biomolecules.

Surface Modification

This compound can be employed to modify surfaces of nanoparticles or other materials to enhance biocompatibility and reduce immunogenicity. This application is particularly relevant in the development of drug delivery vehicles and diagnostic tools.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

Synthesis of Antibody-Drug Conjugates

Research has demonstrated that ADCs utilizing this compound exhibit improved pharmacokinetics and therapeutic outcomes in cancer treatment models. For instance, one study reported enhanced efficacy in targeting specific cancer cells while minimizing systemic toxicity .

Development of Proteolysis-Targeting Chimeras

A recent investigation showcased the use of this compound in developing PROTACs that effectively degrade target proteins associated with diseases such as cancer and neurodegenerative disorders . This innovative approach enhances specificity and effectiveness in therapeutic interventions.

Biocompatibility Studies

Studies assessing the biocompatibility of this compound revealed minimal cytotoxicity when utilized in drug formulations, supporting its safety profile for biological applications .

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N-Boc-PEG8-alcohol is a polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, which includes a hydroxyl group and a Boc-protected amino group, enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and drug delivery systems.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H43_{43}N O10_{10}
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 1345337-22-5
  • Purity : ≥95%
  • Storage Conditions : Recommended at -20°C

The compound features a hydrophilic PEG backbone that increases solubility in aqueous environments, which is essential for biological applications. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group.

1. Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, where it connects cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing off-target effects. The hydrophilic nature of PEG reduces immunogenicity and improves the solubility of the conjugate, facilitating its distribution in biological systems .

2. Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, this compound links a ligand that binds to a target protein with a moiety that recruits an E3 ubiquitin ligase enzyme. This mechanism allows for the selective degradation of unwanted proteins within cells, representing a novel therapeutic strategy for various diseases, including cancer .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

Compound NameStructure CharacteristicsUnique Features
N-Boc-PEG5-alcoholShorter PEG spacerDifferent solubility and stability properties
N-Boc-PEG6-alcoholOptimal PEG spacer lengthWidely used in ADCs and PROTACs
This compoundLonger PEG spacerEnhanced solubility but potential stability issues
Azido-PEG6-alcoholContains an azide functional groupUseful for click chemistry applications

This compound is particularly noted for its balance between solubility and stability, making it advantageous for drug delivery applications .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various research contexts:

  • Synthesis of ADCs : A study demonstrated that using this compound as a linker improved the therapeutic index of ADCs by enhancing their selectivity towards cancer cells while reducing systemic toxicity .
  • Development of PROTACs : Research indicated that incorporating this compound into PROTAC designs significantly increased their ability to degrade target proteins effectively within cellular environments, showcasing its potential in targeted cancer therapies .
  • Nanotechnology Applications : this compound has been utilized in developing nanocarriers for drug delivery systems, where its hydrophilic properties facilitate better interaction with biological membranes and improve drug solubility .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVSFPIFWXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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